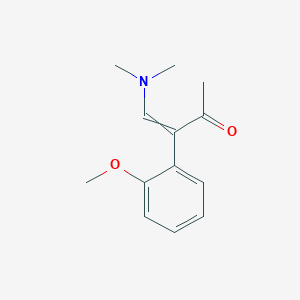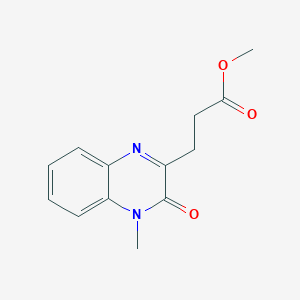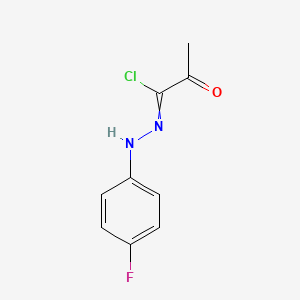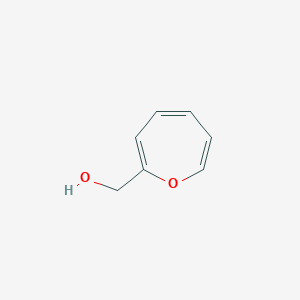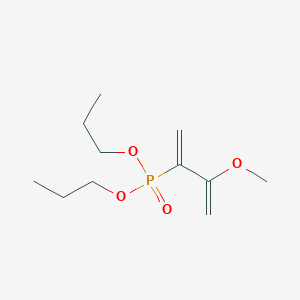![molecular formula C6H10O B14454269 1-[(Propan-2-yl)oxy]propadiene CAS No. 78141-85-2](/img/structure/B14454269.png)
1-[(Propan-2-yl)oxy]propadiene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(Propan-2-yl)oxy]propadiene is an organic compound characterized by the presence of an allene structure, which consists of two cumulated double bonds. . The unique structure of this compound makes it an interesting subject for various chemical reactions and applications.
Vorbereitungsmethoden
The synthesis of 1-[(Propan-2-yl)oxy]propadiene typically involves the reaction of propadiene with isopropyl alcohol under specific conditions. One common method includes the use of a strong acid catalyst to facilitate the reaction. Industrial production methods may involve more complex setups, including the use of continuous flow reactors to ensure consistent quality and yield .
Analyse Chemischer Reaktionen
1-[(Propan-2-yl)oxy]propadiene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding epoxides or ketones.
Reduction: Reduction reactions typically involve hydrogenation using catalysts such as palladium on carbon, resulting in the formation of saturated hydrocarbons.
Wissenschaftliche Forschungsanwendungen
1-[(Propan-2-yl)oxy]propadiene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules with cumulated double bonds.
Biology: Research into its biological activity is ongoing, with studies exploring its potential as a precursor for bioactive compounds.
Medicine: While not widely used in medicine, its derivatives are being investigated for their pharmacological properties.
Wirkmechanismus
The mechanism of action of 1-[(Propan-2-yl)oxy]propadiene involves its interaction with various molecular targets. The compound’s cumulated double bonds allow it to participate in a range of chemical reactions, including cycloadditions and polymerizations. These reactions are facilitated by the unique electronic structure of the allene, which can interact with nucleophiles and electrophiles .
Vergleich Mit ähnlichen Verbindungen
1-[(Propan-2-yl)oxy]propadiene can be compared to other cumulated alkadienes, such as 1,2-propadiene and 1,3-butadiene. While all these compounds share the presence of cumulated double bonds, this compound is unique due to the presence of the isopropyl group, which influences its reactivity and applications . Similar compounds include:
1,2-Propadiene: A simpler allene with two cumulated double bonds.
1,3-Butadiene: A conjugated diene with applications in polymer production.
Eigenschaften
CAS-Nummer |
78141-85-2 |
|---|---|
Molekularformel |
C6H10O |
Molekulargewicht |
98.14 g/mol |
InChI |
InChI=1S/C6H10O/c1-4-5-7-6(2)3/h5-6H,1H2,2-3H3 |
InChI-Schlüssel |
MCHTWNWMCVMCRQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC=C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





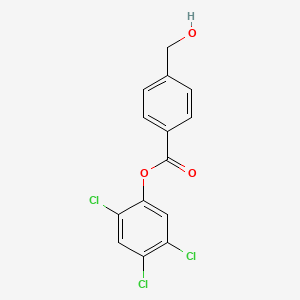
![Benzo[f]quinoxalin-6(2H)-one, 5-chloro-3,4-dihydro-](/img/structure/B14454197.png)
![Methyl 4-[1-(2-carbamoylaziridin-1-yl)ethenyl]benzoate](/img/structure/B14454201.png)
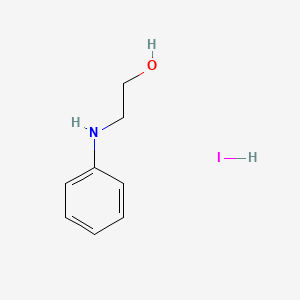
![3,3'-(Ethane-1,2-diyl)bis[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazole]](/img/structure/B14454213.png)
![2-[[(3E)-3-hydroxyiminobutan-2-ylidene]amino]acetic acid](/img/structure/B14454219.png)
